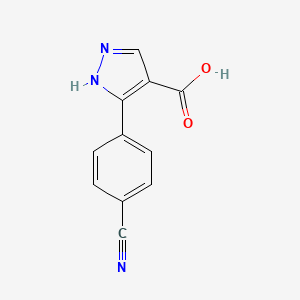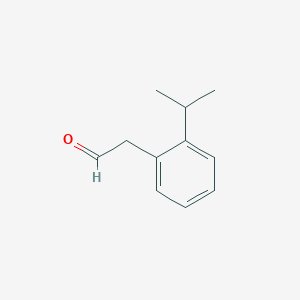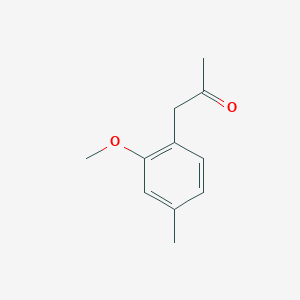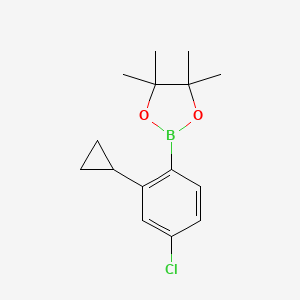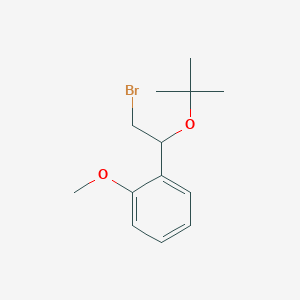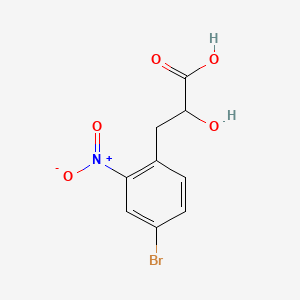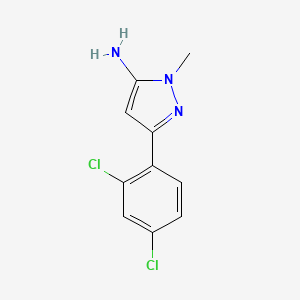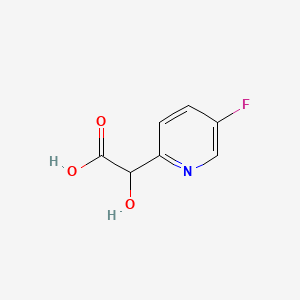
2-(5-Fluoro-2-pyridyl)-2-hydroxyacetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Fluoropyridin-2-yl)-2-hydroxyacetic acid is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest due to their unique chemical and biological properties, which often include enhanced stability and bioactivity. The presence of a fluorine atom in the pyridine ring can significantly alter the compound’s reactivity and interactions, making it valuable in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the Balz-Schiemann reaction, where a diazonium salt is converted into a fluoropyridine using fluoroboric acid . Another approach involves the use of N-fluoropyridinium salts, which can be prepared by reacting the corresponding pyridine with fluorine gas in the presence of a strong acid .
Industrial Production Methods: Industrial production of fluorinated pyridines often employs large-scale fluorination techniques, utilizing fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride. These methods are designed to maximize yield and purity while minimizing the production of hazardous by-products .
Análisis De Reacciones Químicas
Types of Reactions: 2-(5-Fluoropyridin-2-yl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the fluorine atom or alter the pyridine ring.
Substitution: The fluorine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2-(5-fluoropyridin-2-yl)-2-oxoacetic acid, while substitution reactions can produce a variety of fluorinated derivatives .
Aplicaciones Científicas De Investigación
2-(5-Fluoropyridin-2-yl)-2-hydroxyacetic acid has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(5-fluoropyridin-2-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity and reactivity. This can lead to the inhibition of enzymes or modulation of receptor activity, depending on the specific application .
Comparación Con Compuestos Similares
2-Fluoropyridine: Lacks the hydroxyacetic acid moiety, making it less versatile in certain chemical reactions.
5-Fluoropyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxyacetic acid group.
2-(4-Fluorophenyl)-2-hydroxyacetic acid: Contains a phenyl ring instead of a pyridine ring, leading to different reactivity and applications.
Uniqueness: 2-(5-Fluoropyridin-2-yl)-2-hydroxyacetic acid is unique due to the combination of the fluorinated pyridine ring and the hydroxyacetic acid moiety. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Propiedades
Fórmula molecular |
C7H6FNO3 |
|---|---|
Peso molecular |
171.13 g/mol |
Nombre IUPAC |
2-(5-fluoropyridin-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C7H6FNO3/c8-4-1-2-5(9-3-4)6(10)7(11)12/h1-3,6,10H,(H,11,12) |
Clave InChI |
YPJBIQHRPBSWKW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1F)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


